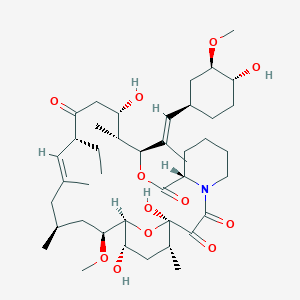

13-O-Desmethylascomycin

Description

Properties

CAS No. |

153781-48-7 |

|---|---|

Molecular Formula |

C42H67NO12 |

Molecular Weight |

778 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |

InChI Key |

OKCJYZYYAWVAHA-CTVWFBRYSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

Synonyms |

13-O-desmethylascomycin 13-O-desmethylimmunomycin |

Origin of Product |

United States |

Iii. Chemical Synthesis and Semisynthesis Strategies for 13 O Desmethylascomycin and Derivatives

Overview of Synthetic Methodologies for Macrolide Immunosuppressants

The synthesis of macrolide immunosuppressants like ascomycin (B1665279) and its analogue tacrolimus (B1663567) (FK-506) is a significant focus of medicinal chemistry. nih.govnih.gov These compounds are assembled through a complex biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems in microorganisms. sioc-journal.cnresearchgate.net Due to their structural complexity, total chemical synthesis is a formidable task, making microbial production a preferred method. researchgate.net

Strategies for enhancing the production of ascomycin and its derivatives often involve genetic engineering and mutagenesis of the producing strains, such as Streptomyces hygroscopicus. nih.gov Furthermore, semisynthetic modifications of the natural product are a common approach to create novel derivatives. core.ac.uk These modifications often target specific functional groups on the ascomycin scaffold to explore structure-activity relationships. core.ac.uk The macrolide structure is often considered in two domains: a binding domain responsible for interaction with the intracellular receptor (macrophilin) and an effector domain that interacts with the target enzyme. core.ac.uk

Targeted Synthesis of 13-O-Desmethylated Ascomycin Analogues

The synthesis of 13-O-desmethylated ascomycin analogues has been achieved through various methods, primarily focusing on the selective removal of the methyl group at the C-13 position. This modification is of interest for studying the impact of this functional group on the biological activity of the parent compound.

Regioselective desmethylation of ascomycin can be accomplished using microbial biotransformation. Certain actinomycete strains have been identified that can specifically demethylate the 13-methoxy group of ascomycin and FK-506. doi.org For instance, Actinoplanes sp. ATCC 53771 is known to produce various O-desmethylated products of these immunosuppressants. doi.org Another actinomycete, ATCC 53828, has been shown to specifically demethylate the 13-methoxy group of both FK-506 and ascomycin (referred to as FR 900520). doi.org

Enzymatic approaches have also been employed. An enzyme, 31-O-desmethylimmunomycin O-methyltransferase (DIMT), involved in the biosynthesis of ascomycin, was used to synthesize 13-O-desmethyl-, 15-O-desmethyl-, and 13,15-O-bisdesmethyl-immunomycins (ascomycins). nih.gov This enzymatic synthesis provides a targeted method for producing these desmethylated analogues. nih.gov

While total synthesis of the entire ascomycin molecule is a significant undertaking, semisynthetic strategies starting from the naturally produced ascomycin are more common for creating analogues like 13-O-desmethylascomycin. Biotransformation, as mentioned above, is a key semisynthetic method. windows.net Genetically engineered strains of Streptomyces hygroscopicus have been developed to produce ascomycin analogues lacking the methoxy (B1213986) group at C-13 by modifying the ascomycin gene cluster. windows.net These approaches provide a direct route to 13-O-desmethylated compounds.

In solution, 13-O-desmethyl-FK506 has been observed to exist as a complex mixture of seven different isomers due to epimerization at C-10 and the formation of hemiketals between C-10 and C-13 or C-9 and C-13. windows.net This highlights the chemical complexity of these desmethylated compounds.

Structural Modification and Design of Novel Analogues

The structural modification of ascomycin has been extensively explored to generate novel analogues with improved properties. These modifications often focus on the ether groups at various positions on the macrolide ring.

The synthesis of alkyl ether derivatives of C31-O-desmethyl ascomycin has been reported. doi.orgprobes-drugs.org These derivatives are created by modifying the hydroxyl group at the C-31 position, which becomes available after the initial desmethylation. The synthesis of these analogues allows for the exploration of how different alkyl substituents at this position affect the immunosuppressive activity of the molecule. probes-drugs.org

A significant amount of research has focused on the synthesis of phenalkyl ether derivatives at the C-32 position of ascomycin. nih.govresearchgate.netnih.gov A study on C32-O-phenalkyl ether derivatives of ascomycin determined that a two-carbon tether between the ascomycin core and the phenyl group provides optimal in vitro immunosuppressive activity. nih.gov The potency of these derivatives can be further enhanced by introducing oxygen-bearing substituents along this two-carbon tether. nih.gov

The synthesis of C32-O-arylethyl ether derivatives of ascomycin has also been described, leading to compounds with potent immunosuppressant activity. nih.gov Furthermore, the development of C32-O-imidazol-2-yl-methyl ether derivatives has resulted in ascomycin analogues with improved therapeutic potential. researchgate.net

Data Tables

Table 1: Examples of Synthesized Ascomycin Derivatives

| Derivative Class | Specific Example | Position of Modification | Reference |

| Desmethylated Analogues | This compound | C-13 | nih.govwindows.net |

| Desmethylated Analogues | 15-O-Desmethylascomycin | C-15 | nih.gov |

| Desmethylated Analogues | 13,15-O-Bisdesmethylascomycin | C-13, C-15 | nih.gov |

| Alkyl Ether Derivatives | C31-O-desmethyl ascomycin derivatives | C-31 | doi.orgprobes-drugs.org |

| Phenalkyl Ether Derivatives | C32-O-phenalkyl ether derivatives | C-32 | nih.govresearchgate.net |

| Arylethyl Ether Derivatives | C32-O-arylethyl ether derivatives | C-32 | nih.gov |

| Imidazolylmethyl Ether Derivatives | C32-O-imidazol-2-yl-methyl ether derivatives | C-32 | researchgate.net |

Synthesis of Hydroxyl Derivatives (e.g., C-32 hydroxyl derivatives)

The hydroxyl groups on the ascomycin macrocycle, particularly at the C-24 and C-32 positions, are key targets for derivatization. Modifications at the C-32 position, located in the "effector domain," are especially crucial as they can significantly modulate biological activity.

One of the most prominent examples of C-32 hydroxyl modification is the synthesis of pimecrolimus (B1677883), the 32-epi-chloro derivative of ascomycin. google.comresearchgate.net The synthesis involves the substitution of the C-32 hydroxyl group with a chlorine atom, a reaction that proceeds with inversion of stereochemistry. google.com Early synthetic routes required a multi-step process involving the protection of the C-24 and C-32 hydroxyls, typically as t-butyldimethylsilyl (TBDMS) ethers, followed by selective deprotection of the C-32 silyl (B83357) ether before substitution. google.com

More recent and efficient methods have been developed to streamline this process. One approach involves the direct conversion of ascomycin to an activated derivative at C-32, which is then reacted with a chloride ion source. google.comgoogle.com This can be achieved by reacting ascomycin with a conversion reagent, such as one that forms a trifluoromethanesulfonate (B1224126) leaving group, in the presence of a base, without the need to protect the C-24 hydroxyl group. google.com Another method utilizes triphenylphosphine (B44618) and a chlorine source like N-chlorosuccinimide (NCS) for the chlorination step. google.com

Chemoenzymatic strategies have also proven highly effective and selective. The enzyme lipase (B570770) from Candida antarctica (CAL B) can be used for regioselective reactions. googleapis.comresearchgate.net For instance, a process for synthesizing pimecrolimus involves:

Acetylation of ascomycin at both the C-24 and C-32 positions.

Regioselective enzymatic removal (alcoholysis) of the acetyl group at the C-32 position to yield 24-O-acetyl-ascomycin. googleapis.comresearchgate.net

Substitution of the now-free C-32 hydroxyl with chlorine.

Removal of the remaining acetyl group at C-24. googleapis.com

Beyond chlorination, the C-32 hydroxyl group can be converted into various ether and glycosylated derivatives. Studies have explored the synthesis of C-32-O-phenalkyl and C-32-O-arylethyl ether derivatives. nih.govnih.gov Research into the tether length of these ether linkages found that a two-carbon tether provides optimal in vitro immunosuppressive activity. nih.gov Furthermore, the introduction of a triacetyl-L-rhamnose moiety at the C-32 position has been shown to produce a potent, orally active macrolactone immunosuppressant. acs.orgnih.gov

Table 1: Examples of C-32 Hydroxyl Derivatization Strategies for Ascomycin

| Derivative Type | Key Reagents/Method | Position(s) Modified | Reference |

|---|---|---|---|

| 32-epi-chloro (Pimecrolimus) | Triphenylphosphine, N-chlorosuccinimide | C-32 | google.com |

| 32-epi-chloro (Pimecrolimus) | Conversion to trifluoromethanesulfonate, Chloride source | C-32 | google.com |

| C-32 Ethers | Alkylation of C-32 hydroxyl | C-32 | nih.govnih.gov |

| C-32 Glycosides | Glycosylation of C-32 hydroxyl | C-32 | acs.orgnih.gov |

| Selective deacetylation | Candida antarctica lipase B (CAL B) | C-32 | googleapis.comresearchgate.net |

Introduction of Other Functional Groups and Substitutions

The rich chemical architecture of the ascomycin scaffold allows for a wide array of modifications beyond the C-32 hydroxyl group. These substitutions aim to alter the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Modifications at the C-22 Position: The C-22 carbonyl group, part of the effector domain, is another critical site for derivatization. Structure-guided design has led to the synthesis of novel analogs by modifying this position. A one-step condensation reaction with an acylhydrazone under reflux conditions can selectively target the C-22 position of ascomycin (or its analogue FK506), yielding C-22-acylhydrazone derivatives. nih.govbiorxiv.org This approach has been used to generate compounds with enhanced antifungal activity and reduced immunosuppression. nih.govpnas.org

Photochemical Reactions: Photochemistry offers a unique method for accessing novel derivatives that are difficult to obtain through conventional means. niscpr.res.in Irradiation of ascomycin can induce several transformations, including:

Addition of Nucleophiles: In methanol (B129727) (MeOH), irradiation can lead to the stereoselective addition of a methoxy group. niscpr.res.in

Intramolecular Cyclization: In aprotic solvents like acetonitrile (B52724) (CH₃CN), a zwitterionic intermediate can undergo intramolecular cyclization to form an oxazolidinone derivative. niscpr.res.inresearchgate.net

Ring Contraction: A niscpr.res.inCurrent time information in Bangalore, IN.-sigmatropic shift of the allylic carbonyl group can result in ring-contracted products. niscpr.res.in

Fragmentation: Decarbonylative fragmentation can also occur, leading to acyclic lactones. niscpr.res.inresearchgate.net

Modifications of the Macrocyclic Core: More drastic alterations to the ascomycin structure have been explored. An efficient semisynthetic route allows for the replacement of the entire cyclohexylvinylidene subunit. This strategy involves protecting the C-24 and C-32 hydroxyls, reducing the C-22 carbonyl, cyclizing the resulting alcohol with the C-19/C-20 double bond, and then cleaving the exocyclic C-28/C-29 double bond via ozonolysis. researchgate.netcore.ac.uk This creates a key intermediate that can be further derivatized. scispace.com

Table 2: Selected Functional Group Modifications on the Ascomycin Macrocycle

| Modification Site | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| C-22 | Condensation | C-22 Acylhydrazone | nih.govbiorxiv.org |

| C-20, C-22 | Photochemistry (in MeOH) | Methoxy addition | niscpr.res.in |

| N-7, C-8, C-9 | Photochemistry (in CH₃CN) | Oxazolidinone formation | niscpr.res.inresearchgate.net |

| C-28 | Ozonolysis | 28-oxo derivative | researchgate.netscispace.com |

Stereoselective Synthesis Considerations

Given the numerous stereocenters in this compound, controlling stereochemistry during synthetic modifications is paramount. The three-dimensional arrangement of atoms is critical for the molecule's ability to bind to its target protein, FKBP12, and subsequently inhibit calcineurin.

Substitution with Inversion of Configuration: The synthesis of pimecrolimus is a hallmark example of a stereospecific reaction. The substitution of the C-32 hydroxyl group with chlorine proceeds via an Sₙ2-type mechanism, which results in a complete inversion of the stereocenter's configuration. google.com This change from the natural (R)-configuration to the epi-(S)-configuration is crucial for the altered biological profile of pimecrolimus.

Enzymatic Regio- and Stereoselectivity: Biocatalysis provides an excellent tool for achieving high selectivity. The use of enzymes, such as Candida antarctica lipase B (CAL B), allows for the regioselective acylation and deacylation of the C-24 and C-32 hydroxyl groups. googleapis.comresearchgate.net These enzymatic reactions are inherently stereoselective, acting on specific hydroxyl groups without disturbing other stereocenters in the molecule.

Substrate and Reagent Control: The stereochemical outcome of a reaction can often be directed by the choice of reagents and the existing stereochemistry of the substrate. The rigid conformation of the macrolide can direct incoming reagents to attack from the less sterically hindered face. For example, the reduction of the C-22 carbonyl group with a bulky reducing agent like K-Selectride® is expected to proceed with high stereoselectivity. researchgate.net Similarly, photochemical reactions can exhibit high regio- and stereoselectivity due to the conformational constraints imposed by the 23-membered macrolactam ring. niscpr.res.in However, modifications that increase the flexibility of the ring can lead to a reduction in this selectivity. niscpr.res.in

Rearrangement Reactions: In the synthesis of certain FK506 analogs, stereoselective rearrangements have been employed. For instance, the ester-enolate Claisen rearrangement has been used to construct a trisubstituted double bond with a specific (E)-geometry, demonstrating how classic organic reactions can be applied to control the stereochemistry of complex macrocycles. acs.org

Iv. Biological Activity and Molecular Mechanisms of Action Preclinical Focus

Immunomodulatory Properties and In Vitro Assessment

The immunosuppressive potential of 13-O-Desmethylascomycin, also known as L-685,818, has been evaluated using in vitro T-cell proliferation assays. These assays measure the ability of a compound to inhibit the proliferation of T-lymphocytes, a critical event in the immune response. In studies where T-cells were activated, this compound demonstrated a significantly reduced capacity to inhibit their proliferation compared to its parent compounds. scispace.com

One study reported that even at concentrations up to five orders of magnitude higher than FK-506 (tacrolimus), this compound did not inhibit the proliferation of T-cells stimulated with ionomycin (B1663694) plus phorbol (B1677699) myristate acetate (B1210297) (PMA). scispace.com This indicates a substantial decrease in its immunosuppressive activity. The lack of significant inhibition in such assays is a defining characteristic of this particular analog. scispace.comnih.gov

When compared to its parent compound, ascomycin (B1665279) (also known as FK520 or L-683,590), and the closely related macrolide tacrolimus (B1663567) (FK-506), this compound exhibits markedly lower immunosuppressive potency. scispace.com Ascomycin itself has a potency comparable to that of tacrolimus. acs.org The structural difference between ascomycin and tacrolimus is minor, with ascomycin having an ethyl group at the C21 position instead of an allyl group. acs.org

In contrast, this compound (L-685,818) is a C18-hydroxyl derivative of ascomycin. scispace.com This modification leads to a dramatic reduction in immunosuppressive effects. While ascomycin (L-683,590) was found to be only about threefold less potent than tacrolimus in T-cell proliferation assays, this compound was essentially inactive under the same conditions. scispace.com One report quantified this reduction as a 10^5-fold decrease in immunosuppressive activity compared to FK506. jmb.or.kr This stark difference highlights the critical role of specific structural features in mediating the immunosuppressive action of this class of compounds.

Table 1: Comparative Immunosuppressive Potency

| Compound | Alternative Name(s) | Relative Immunosuppressive Potency | Source(s) |

|---|---|---|---|

| This compound | L-685,818 | ~100,000-fold less potent than Tacrolimus | scispace.comjmb.or.kr |

| Ascomycin | FK520, L-683,590 | ~3-fold less potent than Tacrolimus | scispace.com |

| Tacrolimus | FK-506 | Reference Compound | scispace.com |

In preclinical cellular models, this compound has been characterized as a nonimmunosuppressive analog of FK506. asm.org Despite its lack of effect on T-cell proliferation, it has shown activity in other cellular systems. For instance, in models using the opportunistic fungal pathogen Cryptococcus neoformans, this compound was found to be toxic to the fungus at 37°C, similar to FK506. asm.org This suggests that while the pathways leading to immunosuppression are blocked, other biological activities are retained.

Furthermore, studies in primary brain cultures have identified this compound as having neuroregenerative and neuroprotective properties. medchemexpress.com It was shown to protect dopaminergic neurons from toxins and promote the regeneration of neuronal processes. medchemexpress.com These findings in preclinical cellular models underscore that the compound, while nonimmunosuppressive, is not biologically inert and engages with cellular targets to elicit specific effects.

Molecular Target Interactions and Signal Transduction Pathways

The initial step in the mechanism of action for ascomycin and its analogs is binding to a class of intracellular proteins known as immunophilins. The most prominent of these is the 12-kDa FK506-binding protein (FKBP12). acs.orgagscientific.com this compound retains the ability to bind effectively to FKBP12. scispace.com Studies have shown that it is a potent inhibitor of the peptidyl-prolyl isomerase (PPIase) activity of FKBP12, with a potency comparable to that of FK-506 and rapamycin. scispace.com

Despite the structural modification at C18, the affinity for FKBP12 remains high. scispace.com This demonstrates that the interaction with this primary binding protein is preserved, and the loss of immunosuppressive activity is not due to a failure to engage FKBP12. The formation of the FKBP12:this compound complex is a crucial prerequisite for its downstream biological effects, even if those effects diverge from the canonical immunosuppressive pathway. scispace.com

Table 2: Interaction with FKBP12

| Compound | Binding to FKBP12 | Inhibition of FKBP12 PPIase Activity | Source(s) |

|---|---|---|---|

| This compound | Yes | Potent, comparable to FK-506 | scispace.com |

| Ascomycin | Yes | Potent | acs.org |

| Tacrolimus (FK-506) | Yes | Potent | scispace.com |

The key to the immunosuppressive action of tacrolimus and ascomycin lies in the ability of their respective complexes with FKBP12 to bind to and inhibit the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin. acs.orgagscientific.com Inhibition of calcineurin blocks the signal transduction pathways that lead to T-cell activation and the production of interleukin-2 (B1167480) (IL-2). acs.orgontosight.ai

This is the critical point of divergence for this compound. The complex formed between FKBP12 and this compound is unable to inhibit calcineurin phosphatase activity. scispace.com While the FKBP12:FK-506 complex and the FKBP12:ascomycin complex are potent inhibitors of calcineurin, the FKBP12:this compound complex is reported to be completely inactive in this regard. scispace.com This inability to inhibit calcineurin directly explains its lack of immunosuppressive activity. scispace.com In fact, because it still binds to FKBP12, this compound can act as a competitive antagonist to the immunosuppressive effects of FK-506. scispace.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ascomycin |

| Tacrolimus |

| Rapamycin |

| Ionomycin |

| Phorbol myristate acetate (PMA) |

Impact on T-lymphocyte Signal Transduction

This compound, like its parent compound ascomycin, exerts its immunosuppressive effects by intervening in the critical signal transduction pathways of T-lymphocytes. The activation of T-cells is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). nih.govresearchgate.net This primary signal (Signal 1) triggers a complex intracellular cascade of biochemical events. nih.govresearchgate.net A crucial component of this cascade is the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin. nih.govnih.gov

The mechanism of action for this compound involves the formation of a high-affinity molecular complex with an abundant intracellular protein known as FK506-binding protein 12 (FKBP12), which is a type of immunophilin. nih.gov This newly formed macrolide-immunophilin complex acquires the ability to bind directly to calcineurin, effectively inhibiting its phosphatase activity. nih.gov By neutralizing calcineurin, this compound halts the signal transduction pathway downstream of the TCR. Specifically, it blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. asm.org This inhibition prevents NFAT's translocation into the nucleus, thereby arresting the signaling cascade required for T-cell activation, cytokine gene expression, and proliferation. nih.govasm.org

Modulation of Interleukin-2 Transcription

The suppression of T-lymphocyte signaling by this compound has a direct and profound impact on the production of Interleukin-2 (IL-2), a cytokine vital for promoting T-cell proliferation and orchestrating the immune response. nih.govnih.gov The transcription of the IL-2 gene is tightly regulated and serves as a primary target of calcineurin-mediated signaling. nih.gov

Following T-cell activation, the calcineurin-mediated dephosphorylation of NFAT allows it to enter the nucleus. asm.org Inside the nucleus, NFAT collaborates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific promoter and enhancer regions of the IL-2 gene, initiating its transcription. asm.orgnih.gov

This compound's inhibitory action on calcineurin directly disrupts this process. nih.gov By preventing the dephosphorylation of NFAT, the compound effectively blocks its nuclear import and subsequent binding to the IL-2 promoter. asm.org The result is a powerful and selective suppression of IL-2 gene transcription. ijrar.org This halt in IL-2 production is a central element of the immunosuppressive activity of ascomycin and its analogues, as it prevents the clonal expansion of activated T-cells, a critical step in mounting an effective adaptive immune response. nih.gov

Structure-Activity Relationship (SAR) Studies of Desmethylated Analogues

Significance of Methylation Status at Specific Hydroxyl Groups (e.g., C-15) for Biological Activity

The biological activity of ascomycin analogues is highly sensitive to their structural configuration, and the methylation status of specific hydroxyl groups is a critical determinant of their potency. Research involving genetically engineered analogues of ascomycin has provided key insights into the role of these functional groups. researchgate.net

Specifically, the creation of 13-desmethoxy and 15-desmethoxy analogues of ascomycin has demonstrated the importance of the hydroxyl groups at these positions. researchgate.net Studies have revealed that the C-13 and C-15 hydroxyl groups are crucial for the inhibition of calcineurin's phosphatase activity. researchgate.net However, these same groups are not essential for the initial binding of the molecule to its intracellular receptor, FKBP12. researchgate.net This finding indicates that demethylation at these sites, creating a free hydroxyl group, directly impacts the compound's ability to interfere with calcineurin, which is the ultimate step for immunosuppression, rather than its ability to engage with its immunophilin target.

Elucidation of Molecular Determinants for Immunophilin Binding and Calcineurin Inhibition

The immunosuppressive action of this compound and related compounds is governed by a two-step molecular mechanism, with distinct structural features driving each stage.

Immunophilin Binding: The initial and essential step is the binding of the macrolide to the FKBP12 immunophilin. nih.gov This interaction is primarily dictated by a conserved binding domain within the macrocyclic core of the ascomycin structure. The affinity for FKBP12 is a prerequisite for any subsequent biological effect. nih.gov

Calcineurin Inhibition: The resulting macrolide-FKBP12 complex acts as the functional inhibitor of calcineurin. nih.govnih.gov The ability of this complex to bind to and block the active site of calcineurin is determined by different structural elements. As highlighted by studies on desmethylated analogues, specific functional groups, such as the hydroxyl groups at positions C-13 and C-15, are key molecular determinants for this inhibitory action. researchgate.net While the core structure ensures binding to FKBP12, peripheral modifications, such as demethylation, can fine-tune the interaction with the ultimate target, calcineurin, thereby modulating the compound's immunosuppressive potency.

Correlation between Structural Variations and Bioactivity Profiles

A clear correlation exists between specific structural modifications of the ascomycin scaffold and the resulting changes in the bioactivity profile. These structure-activity relationships (SAR) are crucial for the development of new analogues with improved therapeutic properties. For example, the only structural difference between ascomycin (FK520) and the related compound tacrolimus (FK506) is at the C-21 position, where ascomycin has an ethyl group and tacrolimus has an allyl group; this minor change results in ascomycin having modestly reduced immunosuppressive activity compared to tacrolimus. asm.org

The study of desmethylated analogues further clarifies these correlations. The removal of a methyl group at the C-13 position, creating this compound, specifically impacts the calcineurin inhibition step without significantly affecting FKBP12 binding. researchgate.net This demonstrates that it is possible to uncouple these two activities through targeted structural modifications.

The following table summarizes key SAR findings for ascomycin analogues:

| Compound/Analogue | Structural Variation | Impact on FKBP12 Binding | Impact on Calcineurin Inhibition | Resulting Bioactivity Profile | Citation |

| Ascomycin (FK520) | C-21 ethyl group | High affinity | Potent inhibitor | Potent immunosuppressive and antifungal activity | asm.org |

| Tacrolimus (FK506) | C-21 allyl group | High affinity | Potent inhibitor | More potent immunosuppressant than ascomycin | asm.org |

| This compound | Demethylation at C-13 hydroxyl | Not significantly affected | Inhibition is critically dependent on the free hydroxyl group | Altered calcineurin inhibitory potency | researchgate.net |

| 15-Desmethoxyascomycin | Demethylation at C-15 | Not significantly affected | Inhibition is critically dependent on the free hydroxyl group | Altered calcineurin inhibitory potency | researchgate.net |

| C-22 Modified Analogues | Substitution at C-22 position | Variable | Variable | Can lead to reduced immunosuppression with maintained antifungal activity | asm.orgnih.gov |

V. Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental in the separation and analysis of 13-O-Desmethylascomycin from related compounds and impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for creating a detailed impurity profile. The pharmaceutical industry relies on such analytical procedures to ensure the quality, safety, and efficacy of drug substances. lcms.czresearchgate.net A comprehensive understanding of a drug's impurity profile is critical for improving synthetic processes and ensuring product safety. lcms.cz

Reversed-phase HPLC is a commonly employed method for the separation of ascomycin (B1665279) and its analogues. nih.gov In a typical stability-indicating HPLC method, a C18 column, such as an Inertsil ODS-3V (250 × 4.6 mm, 5 µm), is used with a mobile phase consisting of a buffer (e.g., 40 mM ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). nih.gov This allows for the effective separation of the main compound from its degradation products and other impurities. nih.gov The development of orthogonal or dissimilar HPLC systems can provide different selectivities, which is beneficial for identifying the total number of compounds in an impurity profile. researchgate.net

The validation of an HPLC method for impurity profiling involves demonstrating its linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). nih.gov Such validated methods are crucial for the routine analysis of bulk drug substances and final formulations. nih.gov

Table 1: Illustrative HPLC Parameters for Ascomycin Analogue Analysis

| Parameter | Typical Conditions |

| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase | Gradient of Ammonium Formate buffer and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This table represents typical starting conditions and may require optimization for specific applications.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the definitive identification and sensitive quantification of this compound. nih.govresearchgate.net LC-MS/MS offers superior sensitivity and specificity compared to other methods, making it a reference standard in many analytical applications. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry allows for the efficient separation of analytes from complex matrices, which reduces matrix effects and improves detection limits. mdpi.com For quantification, a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode is commonly used due to its affordability, sensitivity, and robustness. mdpi.com This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. mdpi.commsacl.org Ascomycin itself is often used as an internal standard in LC-MS/MS assays for related compounds like tacrolimus (B1663567). msacl.org

The development of a validated LC-MS/MS method is essential for accurate quantification and involves optimizing parameters such as the ionization source conditions (e.g., spray voltage, vaporizer temperature) and collision energies. nih.govmdpi.com

Table 2: Example of Mass Transitions for Tacrolimus and Ascomycin in LC-MS/MS Analysis

| Compound | Quantitative Mass Transition (m/z) | Qualitative Mass Transition (m/z) |

| Tacrolimus | 821.7 > 767.7 | 821.7 > 785.7 |

| Ascomycin (Internal Standard) | 809.5 > 755.4 | - |

Data sourced from a study on tacrolimus analysis, illustrating the principle of using a structural analog as an internal standard. msacl.org

Thin Layer Chromatography (TLC) is a versatile and cost-effective separation technique that can be used for the rapid screening and monitoring of this compound. fishersci.comlongdom.org It is particularly useful for reaction monitoring, rapid identification, and preliminary purity checks due to its speed and simplicity. fishersci.com

In TLC, the separation is achieved based on the differential affinity of the compound for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. longdom.org For ascomycin and its analogues, silica gel plates can be employed with a suitable solvent system. nih.gov Visualization of the separated spots can be achieved through various methods, including exposure to iodine vapors or by using specific derivatization reagents that react with the analyte to produce colored or fluorescent spots. nih.govlabinsights.nl

While primarily a qualitative technique, TLC can be made semi-quantitative by using densitometry to measure the intensity of the spots. longdom.org The development of a TLC method involves selecting the appropriate stationary phase and optimizing the mobile phase composition to achieve good separation. walshmedicalmedia.com

Spectroscopic Techniques

Spectroscopic techniques provide detailed structural information and are essential for the unambiguous identification of this compound.

In the analysis of ascomycin analogues, NMR is used to determine the precise location of functional groups and to understand the stereochemistry of the molecule. nih.gov For instance, ¹H NMR can reveal the number of different types of protons and their neighboring atoms, while ¹³C NMR provides information on the carbon skeleton. rsc.orgmdpi.com The chemical shifts (δ) in ppm are characteristic of the electronic environment of each nucleus. rsc.orgmdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Molecular Fragment

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 2.32 (s, 3H) | 21.1 |

| -CH₂- | 1.10 – 1.30 (m, 2H) | 22.4 |

| Ar-H | 6.90 – 7.60 (m, 14H) | 126.6 - 146.1 |

This data is illustrative and based on a representative organic molecule to demonstrate the type of information obtained from NMR spectroscopy. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully used for the analysis of large, thermally labile molecules like ascomycin and its derivatives. libretexts.orgnih.gov In FAB-MS, the sample is dissolved in a liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). libretexts.orgnih.gov This process causes the analyte molecules to be sputtered into the gas phase and ionized, typically by protonation, forming [M+H]⁺ ions. nih.gov

FAB-MS is particularly useful for determining the molecular weight of compounds that are not amenable to analysis by other mass spectrometric techniques that require sample volatilization. libretexts.org The resulting mass spectrum shows the molecular ion, which allows for the determination of the molecular weight, and fragment ions that can provide structural information. nih.govnih.gov High-resolution FAB-MS can provide accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule. These methods operate on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint." FTIR spectroscopy represents a significant advancement over traditional IR, offering higher resolution, greater sensitivity, and faster scan times. ddtjournal.com

For a complex macrolactam molecule like this compound, FTIR spectroscopy is instrumental in confirming the presence of its key chemical moieties. The structure of this compound contains a variety of functional groups, including hydroxyl (-OH), ketone (C=O), ester (C=O), and ether (C-O-C) groups, as well as alkene (C=C) and alkane (C-H) bonds. Each of these groups absorbs IR radiation in a specific region of the spectrum.

The analysis of an FTIR spectrum of this compound would reveal characteristic absorption bands. For instance, a broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups involved in hydrogen bonding. acs.org The distinct and strong absorptions in the carbonyl region, typically between 1750-1650 cm⁻¹, are particularly informative. The ester carbonyl group would be expected to absorb at a higher wavenumber (around 1735 cm⁻¹) compared to the ketone carbonyls (around 1715 cm⁻¹). acs.org The C=C double bond stretch would appear in the 1680-1640 cm⁻¹ region, while numerous bands corresponding to C-O and C-C stretching vibrations would be visible in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. mdpi.comresearchgate.net

Below is a table summarizing the expected FTIR absorption bands for the primary functional groups in this compound.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (Alkane) | Stretch | 3000 - 2850 | Strong |

| C=O (Ester) | Stretch | ~1735 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=C (Alkene) | Stretch | 1680 - 1640 | Medium |

| C-O (Ester, Ether, Alcohol) | Stretch | 1300 - 1000 | Strong |

Hybrid and Hyphenated Analytical Approaches

The structural complexity and frequent presence of this compound in intricate matrices, such as fermentation broths or biological fluids, necessitate analytical techniques that offer both high separation power and definitive identification capabilities. Hyphenated analytical approaches, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. nih.gov These integrated systems leverage the strengths of each component to provide comprehensive qualitative and quantitative analysis. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent and powerful hyphenated technique for the analysis of ascomycin analogues. nih.gov In this approach, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the sample mixture. The separation is typically achieved using a reversed-phase column (e.g., C18), where compounds are separated based on their hydrophobicity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. The MS component ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique, often referred to as LC-MS/MS, provides structural confirmation and offers exceptional selectivity and sensitivity, making it the gold standard for quantitative analysis of immunosuppressants in complex samples. nih.govresearchgate.net

Another powerful, albeit less common, hyphenated technique is LC-Nuclear Magnetic Resonance (NMR) spectroscopy. LC-NMR allows for the direct acquisition of NMR data on the separated components from the HPLC. This can provide unambiguous structural elucidation of unknown impurities or metabolites without the need for prior isolation, which is a significant advantage in drug development and metabolite identification studies. nih.gov

Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Primary Application |

|---|---|---|

| LC-MS | Combines HPLC separation with MS detection for molecular weight determination. | Identification and quantification of the compound in moderately complex mixtures. |

| LC-MS/MS | Couples HPLC with tandem mass spectrometry for structural confirmation via fragmentation. | Highly sensitive and selective quantification (trace analysis) in complex biological matrices; structural confirmation. nih.govnih.gov |

| LC-NMR | Links HPLC separation directly to an NMR spectrometer. | Unambiguous structural elucidation of the compound, its isomers, or related unknown metabolites directly from a mixture. nih.gov |

Advanced Methodologies for Trace Analysis and Metabolite Characterization

The analysis of this compound often requires methodologies capable of detecting and quantifying the compound at very low concentrations (trace analysis), especially in pharmacokinetic studies or for monitoring residual levels. mdpi.com Furthermore, understanding its metabolic fate is crucial, which involves the identification and characterization of its metabolites. Advanced mass spectrometry-based techniques are central to addressing these challenges. mdpi.com

For trace analysis, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the method of choice. MRM is a highly specific and sensitive scanning mode where the first mass analyzer is set to select the precursor ion of this compound, which is then fragmented. The second mass analyzer is set to monitor for one or more specific fragment ions. This targeted approach significantly reduces background noise and chemical interference, allowing for quantification at the nanogram or even picogram per milliliter level. mdpi.com The development of such methods requires careful optimization of chromatographic conditions and mass spectrometric parameters, including the selection of appropriate precursor-product ion transitions.

Effective trace analysis in biological matrices like blood or plasma also depends on robust sample preparation to remove interfering substances like proteins and lipids. mdpi.com Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like methanol (B129727) or acetonitrile is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Metabolite characterization also relies heavily on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass of ions with very high accuracy. This allows for the determination of elemental compositions for both the parent drug and its potential metabolites, providing critical clues for structural elucidation. Untargeted and targeted metabolomics approaches using these hyphenated techniques can map the biotransformation pathways of this compound. rsc.org

Methodologies for Trace Analysis and Metabolite ID

| Methodology | Description | Objective |

|---|---|---|

| LC-MS/MS (MRM) | A targeted mass spectrometry technique that monitors specific precursor-to-product ion transitions. | Ultra-sensitive and selective quantification of this compound at trace levels. mdpi.com |

| Solid-Phase Extraction (SPE) | A sample preparation technique using a solid sorbent to isolate the analyte from the sample matrix. | To clean up complex samples, reduce matrix effects, and concentrate the analyte before analysis. nih.gov |

| LC-HRMS (e.g., Q-TOF) | Couples HPLC with a high-resolution mass spectrometer capable of accurate mass measurements. | Identification and structural characterization of unknown metabolites by determining their elemental composition. |

Vi. Future Research Directions and Unexplored Avenues

Deeper Elucidation of Stereochemical Control in Biosynthetic and Synthetic Pathways

The complex stereochemistry of ascomycin (B1665279) and its derivatives is a critical determinant of their biological activity. While significant strides have been made in understanding polyketide biosynthesis, a more profound comprehension of the stereochemical control mechanisms is essential for the rational design of novel analogues. Future research in this area should focus on:

High-Resolution Structural Analysis of PKS Modules: Obtaining high-resolution crystal structures of the individual polyketide synthase (PKS) modules involved in ascomycin biosynthesis would provide unprecedented insight into the active sites of the ketoreductase (KR) and dehydratase (DH) domains. This would allow for a detailed mapping of the enzyme-substrate interactions that govern the stereochemical outcome at each step of the polyketide chain assembly.

Biochemical Characterization of KR Domains: In-depth biochemical assays of isolated KR domains from the ascomycin PKS are necessary to fully understand their substrate specificity and stereochemical preferences. nih.govacs.org Site-directed mutagenesis studies, guided by structural data and sequence alignments with KR domains of known stereospecificity, could pinpoint key residues responsible for controlling the configuration of hydroxyl and methyl groups. beilstein-journals.orgbeilstein-journals.org For instance, the presence of conserved motifs such as "LDD" in B-type KRs and "W" in A-type KRs has been correlated with the resulting stereochemistry. beilstein-journals.org

Investigating the Role of Acyl Carrier Proteins (ACPs): The role of the ACP in presenting the growing polyketide chain to the various catalytic domains is an area that warrants further investigation. Understanding how the ACP interacts with the KR and other domains could reveal another layer of stereochemical control.

A deeper understanding of these mechanisms will not only illuminate the fundamental biology of polyketide biosynthesis but also pave the way for the engineered biosynthesis of novel ascomycin analogues with tailored stereochemistry and, consequently, desired biological activities.

Development of Novel Chemoenzymatic Strategies for Analogue Production

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful approach for the production of novel 13-O-Desmethylascomycin analogues. nih.govmdpi.com Future research should aim to expand the chemoenzymatic toolbox for modifying the ascomycin scaffold.

Key areas for exploration include:

Exploiting the Substrate Promiscuity of Biosynthetic Enzymes: A systematic investigation into the substrate tolerance of the ascomycin PKS and post-PKS tailoring enzymes is needed. This could enable the incorporation of non-natural extender units and the enzymatic modification of a wider range of synthetic precursors.

Application of Biocatalysis for Regioselective Modifications: The successful chemoenzymatic synthesis of pimecrolimus (B1677883), an ascomycin derivative, demonstrates the potential of using enzymes like lipases for highly regioselective protection and deprotection steps. researchgate.netgoogle.com This strategy can be expanded to achieve selective modifications at other positions on the this compound core.

Thioesterase-Mediated Macrocyclization: The thioesterase (TE) domain, which catalyzes the final macrocyclization step in ascomycin biosynthesis, is a prime target for protein engineering. nih.gov Modifying the TE domain could allow for the cyclization of a diverse array of linear precursors, leading to the generation of novel macrolactams with varying ring sizes and functionalities.

The development of robust chemoenzymatic strategies will be instrumental in generating a library of this compound analogues for structure-activity relationship (SAR) studies and the identification of new therapeutic leads.

Advanced Structural Biology Studies of this compound in Complex with Biological Targets

To date, a high-resolution crystal structure of this compound in complex with its primary biological target, FKBP12, has not been reported. Such a structure would be invaluable for understanding the molecular basis of its biological activity and for guiding the rational design of new analogues. Future efforts in this area should include:

X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of the this compound-FKBP12 complex through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy is a high-priority research goal. nih.gov This would reveal the precise binding mode of the ligand and the conformational changes induced in FKBP12 upon binding.

Structural Studies with Ternary Complexes: Investigating the structure of the ternary complex of this compound, FKBP12, and calcineurin would provide a molecular-level understanding of its immunosuppressive mechanism. This would be crucial for designing analogues with altered calcineurin inhibition profiles.

These advanced structural biology studies will provide a critical framework for understanding the structure-activity relationships of this compound and for the development of next-generation immunomodulators.

Comprehensive Preclinical Mechanistic Investigations into Immunological Selectivity and Specificity

While this compound is known to be an immunosuppressant, a more detailed understanding of its immunological selectivity and specificity is required. Future preclinical studies should focus on:

Differential Effects on Immune Cell Subsets: A thorough investigation into the effects of this compound on a wide range of immune cell subsets, including different T cell populations (Th1, Th2, Th17, Tregs), B cells, dendritic cells, and macrophages, is warranted. This would help to delineate its precise immunomodulatory profile.

Signaling Pathway Analysis: In-depth studies of the downstream signaling pathways affected by this compound, beyond calcineurin inhibition, could reveal novel mechanisms of action and potential for therapeutic intervention in a broader range of inflammatory and autoimmune diseases.

Head-to-Head Comparator Studies: Rigorous preclinical studies comparing the immunological effects of this compound with ascomycin, tacrolimus (B1663567) (FK506), and other clinically relevant immunosuppressants would help to define its unique therapeutic window and potential advantages.

Development of Non-immunosuppressive Analogues: Inspired by the development of non-immunosuppressive FK506 derivatives with antifungal or neurotrophic properties, research should be directed towards creating this compound analogues that retain other desirable biological activities while minimizing their impact on the immune system. semanticscholar.orgacs.org

These mechanistic investigations will be crucial for identifying the most promising therapeutic applications for this compound and for guiding its clinical development.

Application of Computational Chemistry and Machine Learning in Rational Design of New Analogues

Computational chemistry and machine learning are poised to revolutionize the field of drug discovery. nih.govlongdom.orgpatsnap.com These in silico approaches can be powerfully applied to the rational design of novel this compound analogues with improved properties. Future research in this domain should encompass:

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding modes of virtual libraries of this compound analogues to FKBP12. longdom.org Subsequent molecular dynamics simulations can provide insights into the stability of these complexes and the energetic contributions of individual functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models that correlate the structural features of a series of this compound analogues with their biological activities, it will be possible to predict the potency of new, unsynthesized compounds. patsnap.com

Machine Learning for De Novo Design: Machine learning algorithms, particularly deep learning models, can be trained on existing data of macrolide structures and their biological activities to generate novel molecular scaffolds with a high probability of desired pharmacological properties.

Predictive Models for ADMET Properties: Computational models can also be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby helping to prioritize candidates with favorable pharmacokinetic and safety profiles for synthesis and experimental testing.

The integration of these computational approaches into the drug discovery pipeline will significantly accelerate the identification and optimization of new this compound-based therapeutics.

Exploration of Unconventional Biological Activities beyond Immunomodulation

The macrolide scaffold is a privileged structure in medicinal chemistry, with many members of this class exhibiting a wide range of biological activities beyond their primary indications. nih.govmdpi.com Future research should explore the potential of this compound and its analogues in therapeutic areas beyond immunomodulation.

Potential areas for investigation include:

Antifungal Activity: Given that FK506 and some of its non-immunosuppressive analogues exhibit potent antifungal activity, it is plausible that this compound and its derivatives may also possess this property. acs.orgfrontiersin.org Screening against a panel of clinically relevant fungal pathogens is a logical first step.

Neurotrophic and Neuroprotective Effects: The neurotrophic and neuroprotective properties of FK506 have been well-documented. semanticscholar.orgnih.gov Investigating whether this compound can promote neuronal growth and protect against neurodegeneration could open up new therapeutic possibilities for neurological disorders.

Anticancer Activity: Some macrolide antibiotics have been shown to possess antitumor activity. nih.gov It would be worthwhile to screen this compound and a library of its analogues for cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

Gastrointestinal Motility: Certain macrolides are known to stimulate gastrointestinal motility. nih.gov The potential of this compound to act as a prokinetic agent could be explored in relevant preclinical models.

A systematic exploration of these unconventional biological activities could uncover novel therapeutic applications for this compound and further highlight the versatility of the ascomycin scaffold.

Q & A

Q. How should multi-omics data be integrated to elucidate this compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.